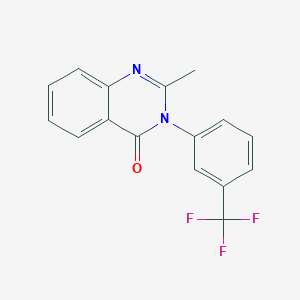
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the class of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for further development.
作用机制
The mechanism of action of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to inhibit certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with specific proteins and receptors in cells, leading to changes in cellular function.
生化和生理效应
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have fluorescent properties, which make it useful in imaging applications.
实验室实验的优点和局限性
One of the advantages of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its potential as a therapeutic agent for cancer and inflammatory diseases. It has shown promising results in preclinical studies, and researchers are exploring its potential for further development. Additionally, it has fluorescent properties, which make it useful in imaging applications.
One of the limitations of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Researchers can investigate its efficacy in animal models and optimize its pharmacological properties. Another direction is to explore its potential as a fluorescent probe in imaging applications. Researchers can investigate its use in various imaging techniques and optimize its properties for specific applications. Additionally, researchers can explore its potential in material science, such as its use in the development of new materials with specific properties.
合成方法
The synthesis of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-(trifluoromethyl) benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions of temperature and pressure. The yield of the compound depends on various factors such as the purity of the starting materials, reaction time, and conditions.
科学研究应用
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, and preclinical studies have shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in animal models. Additionally, it has been studied for its potential as a fluorescent probe in imaging applications.
属性
CAS 编号 |
1788-98-3 |
|---|---|
产品名称 |
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one |
分子式 |
C16H11F3N2O |
分子量 |
304.27 g/mol |
IUPAC 名称 |
2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c1-10-20-14-8-3-2-7-13(14)15(22)21(10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3 |
InChI 键 |
YNDPTKFEXLQGTM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
溶解度 |
43.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



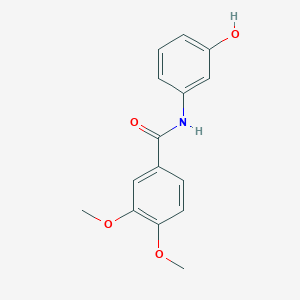
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

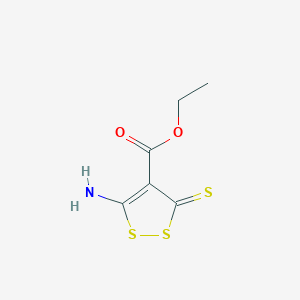
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
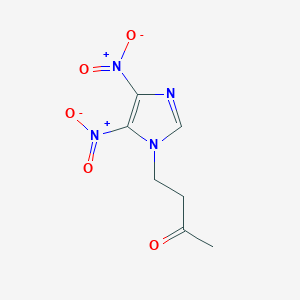
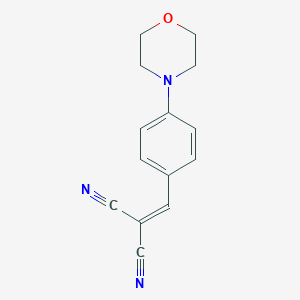
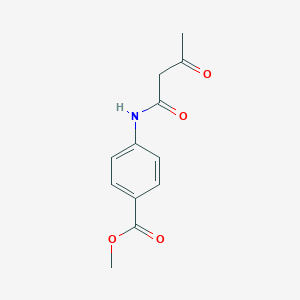
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)